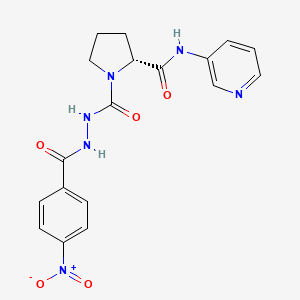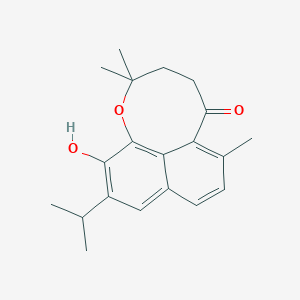
Antitumor agent-66
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-66: is a synthetic compound that has shown significant potential in cancer research. It is an analogue of (-)-cleistenolide and has been studied for its antiproliferative activity against various cancer cell lines . The compound’s molecular formula is C18H17ClO8, and it has a molecular weight of 396.78 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antitumor agent-66 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Antitumor agent-66 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under controlled conditions to achieve selective substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of analogues with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: Antitumor agent-66 is used as a model compound in synthetic chemistry to study reaction mechanisms and develop new synthetic methodologies. Its complex structure and reactivity make it an excellent candidate for exploring novel chemical transformations .
Biology: In biological research, this compound is utilized to investigate its effects on cellular processes, such as cell proliferation, apoptosis, and signal transduction. Studies have shown that it can inhibit the growth of cancer cells and induce programmed cell death .
Medicine: The compound’s potential as an anticancer agent has led to its evaluation in preclinical studies. Researchers are exploring its efficacy in various cancer models, including solid tumors and hematological malignancies. Its ability to target specific molecular pathways makes it a promising candidate for drug development .
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new anticancer drugs. Its structure-activity relationship studies provide valuable insights into designing more potent and selective anticancer agents .
Wirkmechanismus
Antitumor agent-66 exerts its effects by targeting specific molecular pathways involved in cancer cell growth and survival. It interacts with key proteins and enzymes, disrupting their normal function and leading to cell cycle arrest and apoptosis. The compound’s mechanism of action involves the inhibition of signal transduction pathways, such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway .
Vergleich Mit ähnlichen Verbindungen
(-)-Cleistenolide: The parent compound of Antitumor agent-66, known for its antiproliferative activity.
Paclitaxel: A well-known anticancer agent that stabilizes microtubules and inhibits cell division.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.
Uniqueness: this compound is unique due to its specific structural features and mechanism of action. Unlike other anticancer agents, it targets multiple pathways simultaneously, enhancing its efficacy and reducing the likelihood of resistance development. Its ability to induce apoptosis through different mechanisms makes it a versatile and potent anticancer agent .
Eigenschaften
Molekularformel |
C18H17ClO8 |
|---|---|
Molekulargewicht |
396.8 g/mol |
IUPAC-Name |
[(2R)-2-acetyloxy-2-[(2S,3R)-3-acetyloxy-6-oxo-2,3-dihydropyran-2-yl]ethyl] 4-chlorobenzoate |
InChI |
InChI=1S/C18H17ClO8/c1-10(20)25-14-7-8-16(22)27-17(14)15(26-11(2)21)9-24-18(23)12-3-5-13(19)6-4-12/h3-8,14-15,17H,9H2,1-2H3/t14-,15-,17+/m1/s1 |
InChI-Schlüssel |
UHLYVQDWOOOLQF-INMHGKMJSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C=CC(=O)O[C@@H]1[C@@H](COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1C=CC(=O)OC1C(COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


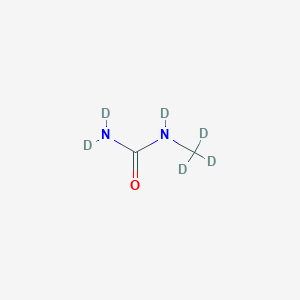
![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)
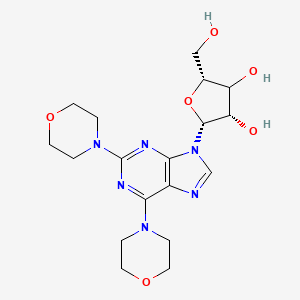
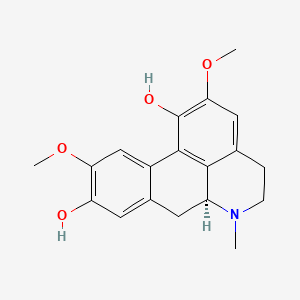

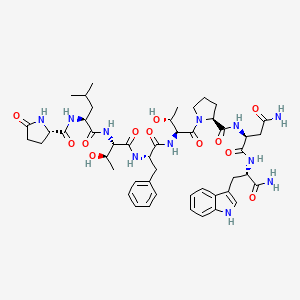
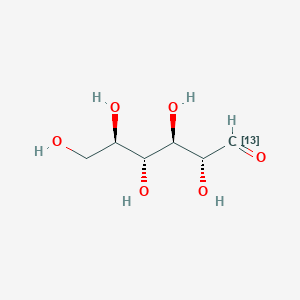
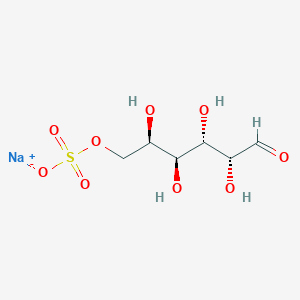
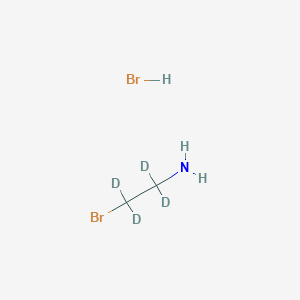
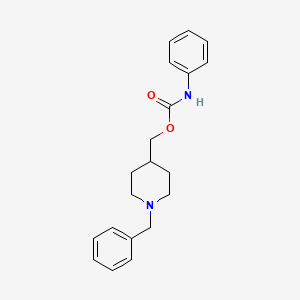
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12402420.png)
